molecular formula C10H11BrF2O B2506924 1-Bromo-3-(difluoromethyl)-5-isopropoxybenzene CAS No. 2248377-41-3

1-Bromo-3-(difluoromethyl)-5-isopropoxybenzene

Cat. No.: B2506924
CAS No.: 2248377-41-3
M. Wt: 265.098
InChI Key: UKYCONILUMUHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(difluoromethyl)-5-isopropoxybenzene is an organic compound with the molecular formula C10H11BrF2O. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(difluoromethyl)-5-isopropoxybenzene typically involves the bromination of a suitable precursor, such as 3-(difluoromethyl)-5-isopropoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, alkylation, and purification steps. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(difluoromethyl)-5-isopropoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-5-isopropoxybenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-5-isopropoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the bromine atom can facilitate interactions with biological targets through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(difluoromethoxy)benzene
  • 1-Bromo-3-(difluoromethyl)benzene
  • 1-Bromo-3-(trifluoromethyl)benzene

Uniqueness

1-Bromo-3-(difluoromethyl)-5-isopropoxybenzene is unique due to the presence of both the difluoromethyl and isopropoxy groups, which can impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCONILUMUHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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